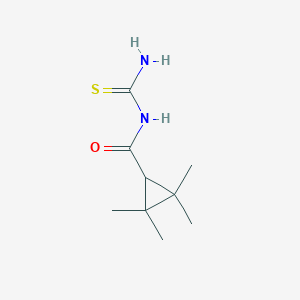
(2,2,3,3-Tetramethylcyclopropanecarbonyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2,3,3-Tetramethylcyclopropanecarbonyl)thiourea is a chemical compound characterized by the presence of a cyclopropane ring substituted with four methyl groups and a thiourea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,3,3-Tetramethylcyclopropanecarbonyl)thiourea typically involves the reaction of 2,2,3,3-Tetramethylcyclopropanecarboxylic acid with thiourea. The process begins with the conversion of 2,2,3,3-Tetramethylcyclopropanecarboxylic acid to its corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride . The acid chloride is then reacted with thiourea under controlled conditions to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
(2,2,3,3-Tetramethylcyclopropanecarbonyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiourea moiety can yield sulfonyl derivatives, while reduction of the carbonyl group can produce alcohols.
科学的研究の応用
(2,2,3,3-Tetramethylcyclopropanecarbonyl)thiourea has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings
作用機序
The mechanism of action of (2,2,3,3-Tetramethylcyclopropanecarbonyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The cyclopropane ring and thiourea moiety can interact with active sites of enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful for studying enzyme mechanisms and developing enzyme inhibitors .
類似化合物との比較
Similar Compounds
2,2,3,3-Tetramethylcyclopropanecarboxylic acid: An analog with similar structural features but lacking the thiourea moiety.
Valproic acid: A broad-spectrum neurotherapeutic agent with a different core structure but similar applications in medicine.
Uniqueness
(2,2,3,3-Tetramethylcyclopropanecarbonyl)thiourea is unique due to the presence of both a cyclopropane ring and a thiourea moiety, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in similar compounds.
特性
分子式 |
C9H16N2OS |
|---|---|
分子量 |
200.30 g/mol |
IUPAC名 |
N-carbamothioyl-2,2,3,3-tetramethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C9H16N2OS/c1-8(2)5(9(8,3)4)6(12)11-7(10)13/h5H,1-4H3,(H3,10,11,12,13) |
InChIキー |
INGWQAYPRJXQMQ-UHFFFAOYSA-N |
正規SMILES |
CC1(C(C1(C)C)C(=O)NC(=S)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


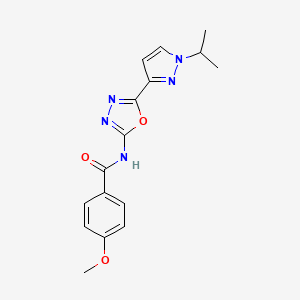
![8-(4-ethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14119905.png)

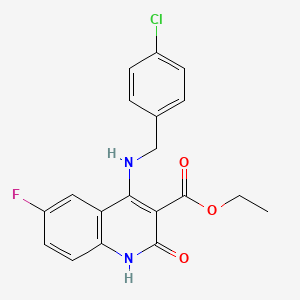
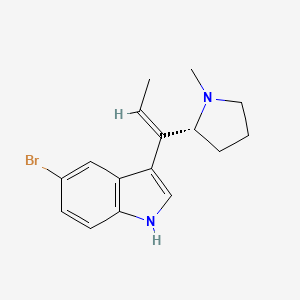
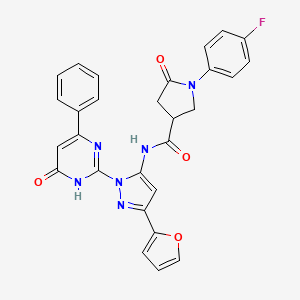
![1-(2-chlorobenzyl)-3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14119939.png)
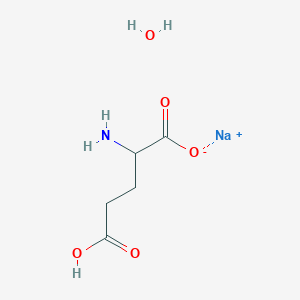
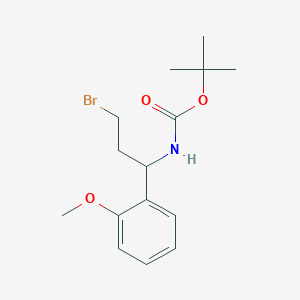
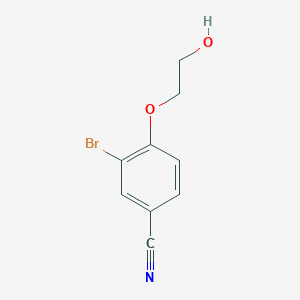
![N-(3-chloro-2-methylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide](/img/structure/B14119961.png)

![2-(3-Iodophenyl)benzo[d]oxazol-6-amine](/img/structure/B14119973.png)
![3-((3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile](/img/structure/B14119978.png)
